molecular formula C14H13N2NaO2 B13485975 sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Cat. No.: B13485975
M. Wt: 264.25 g/mol
InChI Key: IXAJIHHMGRUVPB-UHFFFAOYSA-M
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Description

Sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a sodium salt of a partially hydrogenated indazole derivative. The compound features a phenyl group at position 1 and a carboxylate group at position 3, stabilized by sodium counterions. The sodium carboxylate moiety enhances water solubility compared to its carboxylic acid or ester counterparts, making it suitable for applications requiring aqueous compatibility .

Properties

Molecular Formula

C14H13N2NaO2

Molecular Weight

264.25 g/mol

IUPAC Name

sodium;1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxylate

InChI

InChI=1S/C14H14N2O2.Na/c17-14(18)13-11-8-4-5-9-12(11)16(15-13)10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9H2,(H,17,18);/q;+1/p-1

InChI Key

IXAJIHHMGRUVPB-UHFFFAOYSA-M

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves constructing the tetrahydroindazole core followed by introducing the phenyl and carboxylate functionalities, culminating in sodium salt formation. The overall process can be summarized as follows:

  • Step 1: Formation of the tetrahydroindazole ring system via cyclization reactions.
  • Step 2: Introduction of the phenyl group at the nitrogen or carbon position.
  • Step 3: Carboxylation at the 3-position of the indazole ring.
  • Step 4: Neutralization and salt formation with sodium hydroxide.

Specific Laboratory Procedures

Reaction Step Reagents & Conditions Remarks
Cyclization to form tetrahydroindazole Hydrazine hydrate + cyclohexanone derivatives in ethanol under reflux This step constructs the core heterocycle, often catalyzed by acids or bases
Introduction of phenyl group N-arylation via palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) Requires palladium catalysts, base, and suitable solvents like DMF or toluene
Carboxylation at C-3 CO₂ under pressure or via carboxylation reagents like phosgene derivatives Ensures regioselectivity for the carboxylate group
Salt formation Treatment with sodium hydroxide in aqueous solution Converts the acid to its sodium salt, enhancing solubility

Industrial-Scale Considerations

Scaling up involves continuous flow reactors, optimized for temperature, pressure, and reagent stoichiometry, to maximize yield and minimize impurities. Catalytic processes such as Pd-catalyzed cross-couplings are adapted for large-scale operations with immobilized catalysts to reduce costs and facilitate recovery.

Reaction Mechanisms and Chemical Reactions

Reaction Type Reagents & Conditions Major Products Notes
Cyclization Hydrazine hydrate + ketone derivatives Tetrahydroindazole core Nucleophilic attack of hydrazine on ketone, ring closure
N-Arylation Pd-catalyzed cross-coupling N-phenyl tetrahydroindazole Formation of N-aryl bonds via oxidative addition and reductive elimination
Carboxylation CO₂ under pressure 3-carboxylate derivatives Regioselective addition to the heterocycle
Salt formation NaOH Sodium salt Enhances water solubility and stability

Analytical Characterization Techniques

Technique Purpose Typical Data References
Nuclear Magnetic Resonance (NMR) Structural confirmation Chemical shifts for aromatic, heterocyclic, and carboxylate protons High-resolution NMR spectra confirm substitution patterns
Mass Spectrometry (MS) Molecular weight verification Molecular ion peaks at m/z 264.25 for the sodium salt HRMS provides molecular formula confirmation
Infrared Spectroscopy (IR) Functional group identification Characteristic peaks for carboxylate (~1600–1550 cm⁻¹) and aromatic rings Confirms presence of functional groups
X-ray Crystallography Stereochemistry and structure 3D conformation of the molecule Validates molecular geometry

Summary of Key Research Findings

Source Preparation Method Reaction Conditions Remarks
Cyclization of hydrazine derivatives with ketones, followed by N-arylation and carboxylation Reflux, Pd catalysis, CO₂ pressure Emphasizes the importance of catalyst choice and reaction optimization
Multi-step synthesis involving cyclocondensation and salt formation Laboratory-scale, optimized for yield Highlights scalability considerations
Alternative routes via direct amidation and subsequent cyclization Mild conditions, aqueous media Focuses on greener synthesis pathways

Chemical Reactions Analysis

Types of Reactions: Sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a heterocyclic compound belonging to the indazole family. Indazoles are known for various biological activities, such as anti-inflammatory, antimicrobial, anticancer, and antiviral properties. The sodium salt form of this compound enhances its solubility and bioavailability, making it interesting in medicinal chemistry. The biological activity of this compound is significant because it interacts with various molecular targets.

Biological Activity and Interactions
Studies have shown that similar structures exhibit potent activity against sigma receptors (sigma-1 and sigma-2), which are implicated in numerous physiological processes and disease states. Certain derivatives have been reported to inhibit sigma receptors with high potency. The compound's potential as an anti-inflammatory agent has also been noted, likely due to its ability to inhibit cyclooxygenase enzymes.

Interaction studies involving this compound focus on its binding affinity and activity against sigma receptors. Research indicates that modifications to the phenyl group can significantly alter its potency against these receptors. For example, substituents on the benzyl group have shown varying degrees of activity against sigma receptors depending on their electronic properties. Molecular modeling studies further elucidate the interactions at play within these receptor sites.

Structural Analogues and Biological Activities
Several compounds share structural similarities with this compound. Here are some examples:

Compound NameStructureBiological Activity
3-Pyridyl-tetrahydroindazoleSimilar indazole frameworkActive against sigma receptors
4-MethylindazoleIndazole derivativeAntimicrobial properties
2-MethylindoleIndole derivativeShown to have Neuroprotective effects

This compound is unique because of its specific tetrahydroindazole structure combined with a carboxylate functionality that enhances solubility and biological activity compared to other indazole derivatives. Its selective binding affinity for sigma receptors distinguishes it from related compounds that may not exhibit such specificity.

Potential Applications
this compound has several applications:

  • Medicinal Chemistry : Due to its interaction with sigma receptors and potential anti-inflammatory properties, this compound is of interest in the development of new therapeutic agents.
  • Scientific Research : It is used in interaction studies to understand its binding affinity and activity against sigma receptors. Modifications to the phenyl group can significantly alter its potency against these receptors, making it a valuable tool in molecular modeling studies.

Mechanism of Action

The mechanism of action of sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation. The compound can also interact with cellular receptors, modulating signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below summarizes key structural features and molecular properties of sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate and selected analogues:

Compound Name R₁ (Position 1) R₃ (Position 3) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Phenyl COO⁻Na⁺ C₁₄H₁₂N₂O₂Na ~264 Sodium carboxylate
Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate Methyl COOEt C₁₁H₁₆N₂O₂ 208.26 Ester (ethyl)
Methyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate Methyl COOMe C₁₀H₁₄N₂O₂ 194.23 Ester (methyl)
1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid 4-Fluorophenyl COOH C₁₄H₁₃FN₂O₂ 260.27 Carboxylic acid, fluorophenyl
Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate H COOEt C₁₀H₁₂N₂O₃ 208.21 Ester, ketone (C7)

Key Observations

Substituent Effects :

  • The phenyl group at position 1 (target compound) enhances aromatic interactions compared to methyl (e.g., ) or fluorophenyl (e.g., ) derivatives.
  • Fluorination at the phenyl ring (as in ) may improve metabolic stability and lipophilicity but reduces solubility compared to the sodium carboxylate form.

Functional Group Influence: Sodium carboxylate: Increases aqueous solubility and ionic character, making the compound suitable for pharmaceutical formulations . Ester derivatives (e.g., ): Higher lipophilicity favors membrane permeability but requires hydrolysis for activation in biological systems.

Synthetic Routes :

  • Sodium carboxylate derivatives are typically synthesized via saponification of ester precursors (e.g., ethyl or methyl esters) followed by neutralization with sodium hydroxide .
  • Fluorophenyl analogues (e.g., ) may involve nucleophilic aromatic substitution or Suzuki coupling during synthesis.

Physical Properties :

  • Sodium salts (e.g., target compound) generally exhibit higher melting points and improved stability in aqueous media compared to carboxylic acids or esters.
  • Esters (e.g., ) are often liquid or low-melting solids, with volatility dependent on the alkyl chain length.

Biological Activity

Sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a heterocyclic compound belonging to the indazole family. Its unique structure and properties have garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C14H13N2NaO2
  • Molecular Weight: 264.25 g/mol

The sodium salt form enhances solubility and bioavailability, making it suitable for medicinal applications. The compound features a tetrahydroindazole structure with a carboxylate functional group that contributes to its biological activity and solubility.

This compound exhibits its biological effects through several mechanisms:

  • Sigma Receptor Interaction: The compound has shown significant binding affinity for sigma receptors (sigma-1 and sigma-2), which are involved in various physiological processes and disease states. Research indicates that structural modifications can enhance its potency against these receptors.
  • Inhibition of Cyclooxygenase Enzymes: It has been observed to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in the inflammatory response. This inhibition leads to a reduction in the production of inflammatory mediators.
  • Cell Cycle Arrest: The compound can inhibit the proliferation of neoplastic cell lines by causing a block in the G0–G1 phase of the cell cycle.

Anti-inflammatory Activity

This compound demonstrates promising anti-inflammatory properties through COX inhibition. This activity suggests potential therapeutic applications in conditions characterized by inflammation.

Anticancer Activity

Research has indicated that this compound can inhibit cancer cell proliferation. For instance, it has shown efficacy against various cancer cell lines with IC50 values indicating potent activity against specific targets:

Cell Line IC50 Value
HL608.3 nM
HCT1161.3 nM

These values highlight its potential as a lead compound in cancer therapy .

Antimicrobial Activity

The compound exhibits antimicrobial properties that could be beneficial in treating infections caused by resistant strains of bacteria or fungi. Further studies are needed to elucidate its full spectrum of activity.

Case Studies and Research Findings

Recent studies have explored the structure-activity relationships (SAR) of this compound and related compounds:

  • Structure Modifications: Variations in the phenyl group have been shown to significantly affect binding affinity and biological activity against sigma receptors. For example, certain substituents on the benzyl group enhanced receptor interaction potency.
  • Molecular Modeling Studies: Computational studies have provided insights into the interactions between this compound and sigma receptors, further supporting its potential as a therapeutic agent.
  • Comparative Analysis with Related Compounds:
Compound Name Structure Biological Activity
3-Pyridyl-tetrahydroindazoleSimilar indazole frameworkActive against sigma receptors
4-MethylindazoleIndazole derivativeAntimicrobial properties
2-MethylindoleIndole derivativeNeuroprotective effects

This comparative analysis underscores this compound's unique profile within the indazole family.

Q & A

Q. Key Factors :

  • Temperature : Cyclization at 80–100°C optimizes ring closure while minimizing side products.
  • Catalysts : Pd/C or CuI improves carboxylation efficiency.
  • pH Control : Maintaining pH >10 during salt formation prevents hydrolysis of the indazole ring .

Which crystallographic software and methodologies are recommended for resolving the compound’s hydrogen-bonding network and puckering effects?

Basic Question
The compound’s tetrahydropyran ring exhibits puckering, and its carboxylate group participates in hydrogen bonding. Recommended tools:

  • SHELX Suite : For structure solution and refinement. Use SHELXD for phase determination and SHELXL for modeling hydrogen bonds via anisotropic displacement parameters .
  • WinGX/ORTEP-3 : For visualizing puckering coordinates and generating thermal ellipsoid plots. The Cremer-Pople puckering parameters (e.g., amplitude qq, phase ϕ\phi) quantify non-planarity .

Q. Methodology :

  • Collect high-resolution (<1.0 Å) X-ray data to resolve subtle conformational changes.
  • Apply Hirshfeld surface analysis to map intermolecular interactions, particularly O–H···N and C–H···O bonds .

How do structural modifications at the phenyl or carboxylate groups affect the compound’s biological activity?

Advanced Question
Structure-activity relationship (SAR) studies reveal:

  • Phenyl Substituents : Electron-withdrawing groups (e.g., -Cl, -NO₂) at the para position enhance binding to dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases. Hydrophobic substituents improve membrane permeability .
  • Carboxylate Bioisosteres : Replacing the sodium carboxylate with esters or amides reduces solubility but increases metabolic stability.

Q. Experimental Design :

Synthesize derivatives via amide coupling (using HATU/T3P) or esterification.

Evaluate inhibitory activity against DHODH using enzyme-linked assays (IC₅₀ values).

Correlate logP values (HPLC-derived) with cellular uptake in HEK293 models .

What computational strategies are effective in resolving contradictions in bioactivity data across different in vitro assays?

Advanced Question
Discrepancies often arise from assay conditions (e.g., pH, serum proteins) or off-target effects. Mitigation strategies:

Molecular Dynamics (MD) Simulations : Model the compound’s interaction with DHODH under varying protonation states (e.g., carboxylate vs. carboxylic acid forms).

Machine Learning : Train models on published IC₅₀ datasets to predict assay-specific outliers.

Meta-Analysis : Use hierarchical clustering to identify confounding variables (e.g., ATP concentration in kinase assays) .

How can hydrogen-bonding ambiguities in crystallographic data be resolved for this compound?

Advanced Question
Ambiguities arise from disordered water molecules or overlapping electron density:

Density Functional Theory (DFT) : Calculate optimal hydrogen-bond geometries (bond lengths/angles) and compare with experimental data.

Twinned Refinement : Apply SHELXL’s TWIN/BASF commands for crystals with pseudo-merohedral twinning.

Composite omit maps : Exclude ambiguous regions during iterative refinement to reduce model bias .

What statistical approaches are recommended for analyzing variability in synthetic yields across laboratories?

Advanced Question
Use multivariate regression to identify critical parameters:

  • Factors : Catalyst loading, solvent polarity, reaction time.
  • Response Surface Methodology (RSM) : Optimize conditions using a central composite design.
  • ANOVA : Compare batch-to-batch variability (p < 0.05 indicates significant outliers) .

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